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2,2-Dimethylpropanecarbonyl isocyanate
Overview
Description
2,2-Dimethylpropanecarbonyl isocyanate is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is characterized by the presence of an isocyanate group (-NCO) attached to a 2,2-dimethylpropanoyl moiety. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Mechanism of Action
Target of Action
It’s worth noting that isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . In the context of biological systems, this could potentially involve a wide range of molecules.
Mode of Action
Isocyanates are known to undergo a nucleophilic addition / elimination reaction with compounds containing active hydrogen atoms . This reaction involves a nucleophilic attack on the carbon atom of the isocyanate group by the active hydrogen compound, followed by the elimination of a small molecule .
Biochemical Pathways
It’s worth noting that the product of the reaction between isocyanates and amines is a urea linkage . This suggests that Propanoyl isocyanate, 2,2-dimethyl- could potentially interfere with biochemical pathways involving urea or related compounds.
Result of Action
Given the reactivity of isocyanates, it’s possible that this compound could lead to the formation of urea linkages in biological systems, potentially affecting a wide range of molecular and cellular processes .
Action Environment
The action of Propanoyl isocyanate, 2,2-dimethyl- can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group . Additionally, factors such as pH and temperature could potentially influence the rate and extent of these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, nonphosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . The nonphosgene approach typically involves the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanecarbonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Trifluoroacetic anhydride is used in the oxidation of isonitriles to isocyanates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Industrial Applications
Polyurethane Production:
One of the primary applications of 2,2-Dimethylpropanecarbonyl isocyanate is in the synthesis of polyurethane materials. Polyurethanes are formed through the reaction between isocyanates and polyols. This compound can be used to create flexible or rigid foams, which are essential in various industries including automotive, construction, and furniture manufacturing.
Coatings and Adhesives:
This isocyanate serves as a hardener in two-component coating systems. When mixed with polyols or other reactive components, it enhances the durability and chemical resistance of coatings used in automotive refinishing and industrial applications. Its unique structure allows for improved adhesion properties and resistance to environmental factors such as moisture and UV radiation.
Case Study: Automotive Industry
In a study focusing on automotive coatings, this compound was evaluated for its effectiveness in enhancing the performance of polyurethane-based paints. Results indicated that vehicles coated with formulations containing this isocyanate exhibited superior scratch resistance and gloss retention compared to traditional formulations.
Environmental Considerations
While this compound has beneficial applications, it also poses environmental and health risks due to its reactivity and potential toxicity. Proper handling protocols must be established to mitigate exposure risks during manufacturing processes. This includes the use of personal protective equipment (PPE) and engineering controls such as local exhaust ventilation systems.
Research Findings
Recent studies have focused on improving the synthesis processes of isocyanates to enhance their environmental profile. Research indicates that bio-based alternatives to traditional petroleum-derived isocyanates are being developed to reduce environmental impact while maintaining performance characteristics.
Table: Comparison of Isocyanates Used in Polyurethane Production
Isocyanate | Chemical Structure | Application | Environmental Impact |
---|---|---|---|
Toluene Diisocyanate (TDI) | C9H6N2O2 | Flexible foams | Moderate |
Methylene Diphenyl Diisocyanate (MDI) | C15H10N2O2 | Rigid foams | High |
This compound | C7H13NCO | Coatings & Adhesives | Low |
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-dicarboxylic acid (DMPDCA): A related compound that can be metabolized to form 2,2-dimethylpropanecarbonyl isocyanate.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of polyurethane.
Hexamethylene diisocyanate (HDI): An aliphatic isocyanate used in non-yellowing polyurethane materials.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Biological Activity
2,2-Dimethylpropanecarbonyl isocyanate is an organic compound with significant relevance in both industrial applications and biological research. Its structural features, particularly the isocyanate functional group, contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H13NCO
- Molecular Weight : 143.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its ability to react with nucleophilic sites in biomolecules. This reaction can lead to the formation of covalent bonds with amino acids such as cysteine and lysine, potentially altering protein function and activity. The following mechanisms have been proposed:
- Covalent Modification : The isocyanate group can form stable adducts with proteins, leading to changes in their structure and function.
- Enzyme Inhibition : By modifying active sites of enzymes, this compound may inhibit enzymatic activity, which could be beneficial in certain therapeutic contexts.
Biological Activity
Research indicates that isocyanates can exhibit a range of biological activities:
- Cytotoxicity : Studies have shown that exposure to isocyanates can induce cell death in various cell lines. The cytotoxic effects are often linked to oxidative stress and inflammation.
- Allergenic Potential : Isocyanates are known to be potent allergens, particularly in occupational settings. They have been associated with the development of asthma and other respiratory conditions due to their ability to sensitize immune responses.
- Antimicrobial Activity : Preliminary studies suggest that certain isocyanates may possess antimicrobial properties, potentially useful in developing new antimicrobial agents.
Occupational Exposure and Asthma
A significant body of research has focused on the relationship between isocyanate exposure and respiratory health. A case-referent study examined the incidence of occupational asthma among workers exposed to various isocyanates, including this compound:
- Study Design : Workers from two manufacturing companies were evaluated for asthma symptoms related to isocyanate exposure.
- Findings : The study found a clear association between higher time-weighted average (TWA) exposures to isocyanates and the incidence of asthma (odds ratio = 3.2 for TWA > 1.125 ppb) . This highlights the need for monitoring and controlling exposure levels in occupational settings.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Toluene Diisocyanate (TDI) | Allergic reactions, asthma | Commonly used in industrial applications |
4,4'-Diphenylmethane Diisocyanate (MDI) | Respiratory irritant | Used in polyurethane production |
Phenyl Isocyanate | Cytotoxicity | Studied for its effects on cancer cells |
Properties
IUPAC Name |
2,2-dimethylpropanoyl isocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,3)5(9)7-4-8/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYVGSZXUSLKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-20-5 | |
Record name | 2,2-dimethylpropanecarbonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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